3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1006596-05-9
VCID: VC3353066
InChI: InChI=1S/C15H15N3S2/c1-18-7-6-9-12(8-18)19-14(16)13(9)15-17-10-4-2-3-5-11(10)20-15/h2-5H,6-8,16H2,1H3
SMILES: CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Molecular Formula: C15H15N3S2
Molecular Weight: 301.4 g/mol

3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

CAS No.: 1006596-05-9

Cat. No.: VC3353066

Molecular Formula: C15H15N3S2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine - 1006596-05-9

Specification

CAS No. 1006596-05-9
Molecular Formula C15H15N3S2
Molecular Weight 301.4 g/mol
IUPAC Name 3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine
Standard InChI InChI=1S/C15H15N3S2/c1-18-7-6-9-12(8-18)19-14(16)13(9)15-17-10-4-2-3-5-11(10)20-15/h2-5H,6-8,16H2,1H3
Standard InChI Key YIFZSCDNJWDJOA-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Canonical SMILES CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N

Introduction

Chemical Structure and Properties

Structural Features

3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine consists of three main structural components: a benzothiazole ring system, a tetrahydrothieno[2,3-c]pyridine scaffold, and an amino group at the 2-position of the thiophene ring. The molecule contains a methyl substituent at the 6-position of the tetrahydrothienopyridine portion. This structure shares similarities with related compounds that have demonstrated biological activity in previous research .

The benzothiazole moiety is a bicyclic ring system containing both sulfur and nitrogen atoms, which often contributes to favorable biological activities in medicinal compounds. The tetrahydrothieno[2,3-c]pyridine portion provides a partially saturated heterocyclic system that offers conformational flexibility to the molecule.

Physicochemical Properties

Based on analysis of structurally related compounds, the following physicochemical properties can be inferred for 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine:

PropertyValueNotes
Molecular FormulaC15H15N3S2Contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 sulfur atoms
Molecular Weight~301.43 g/molCalculated based on atomic weights
Physical StateSolidAt room temperature and pressure
SolubilityLimited water solubility, higher solubility in organic solventsTypical for heterocyclic compounds with this structure
LogP (estimated)~3.0-4.0Indicates moderate lipophilicity
Hydrogen Bond Acceptors3Nitrogen atoms in the structure
Hydrogen Bond Donors1Primary amine group

These properties suggest that the compound would have moderate cell membrane permeability and potential for oral bioavailability, characteristics important for drug development considerations.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine likely involves multi-step organic reactions similar to those used for structurally related compounds. Based on the available literature, several synthetic routes can be proposed.

Pharmacological Activity and Research Findings

Structure-Activity Relationships

The pharmacological activity of 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine can be inferred from related compounds that share structural features. Compounds containing the benzothiazole moiety have demonstrated a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

The tetrahydrothieno[2,3-c]pyridine scaffold is structurally related to tetrahydrothieno[3,2-c]pyridines, which have been investigated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and for their affinity to α2-adrenoceptors . This suggests that 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine might exhibit similar biological activities.

Receptor Binding Properties

The structural similarity to compounds with affinity for α2-adrenoceptors suggests that 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine might also interact with these receptors . The methyl substituent at the 6-position of the tetrahydrothienopyridine portion could influence the binding properties and selectivity profile of the compound.

Comparative studies with related compounds indicate that modifications to the tetrahydrothienopyridine core can significantly impact both potency and selectivity for various receptors and enzymes. This suggests that 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine might have a unique pharmacological profile warranting further investigation.

Applications in Medicinal Chemistry

Drug Development Considerations

When considering 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine for drug development, several factors would need to be evaluated:

  • Pharmacokinetic Profile: The compound's estimated moderate lipophilicity suggests potential for oral bioavailability, but specific studies would be needed to confirm absorption, distribution, metabolism, and excretion properties.

  • Safety Profile: Toxicity studies would be essential to determine potential adverse effects and establish a safety margin for therapeutic use.

  • Structure Optimization: Modifications to the basic structure could be explored to enhance potency, selectivity, or drug-like properties.

  • Formulation Strategies: The limited water solubility might necessitate special formulation approaches to achieve adequate bioavailability.

Future Research Directions

Structural Modifications

Future research could focus on systematic modifications of the 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine structure to develop structure-activity relationships and optimize biological activity. Potential modifications include:

  • Substitution on the benzothiazole ring to modulate electronic properties and binding interactions.

  • Replacement of the methyl group at the 6-position with other alkyl or functional groups.

  • Modification of the amino group at the 2-position, such as conversion to amides, sulfonamides, or other nitrogen-containing functional groups, as seen in related compounds .

  • Exploration of stereochemistry at the 6-position to investigate potential stereoselectivity in biological activities.

Biological Evaluation

Comprehensive biological evaluation of 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine would be valuable to establish its pharmacological profile. Suggested studies include:

  • Enzyme inhibition assays against PNMT and related enzymes.

  • Receptor binding studies, particularly for adrenergic receptors.

  • Antimicrobial screening against a panel of pathogens.

  • Evaluation of anticancer activity in various cell lines.

  • In vitro and in vivo pharmacokinetic studies to assess drug-like properties.

Computational Studies

Computational approaches could complement experimental studies to gain insights into the molecular basis of the compound's activity:

  • Molecular docking studies to predict binding modes with potential target proteins.

  • Molecular dynamics simulations to investigate conformational preferences and binding stability.

  • Quantitative structure-activity relationship (QSAR) analyses to guide further optimization efforts.

  • In silico prediction of pharmacokinetic and toxicological properties to prioritize compounds for experimental evaluation.

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